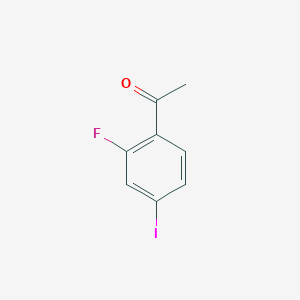

1-(2-Fluoro-4-iodophenyl)ethanone

Description

Properties

CAS No. |

249291-84-7 |

|---|---|

Molecular Formula |

C8H6FIO |

Molecular Weight |

264.03 g/mol |

IUPAC Name |

1-(2-fluoro-4-iodophenyl)ethanone |

InChI |

InChI=1S/C8H6FIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |

InChI Key |

SEMUQJWHNCAIRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoro-4-iodophenyl)ethanone has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its unique halogen substituents (fluorine and iodine) enhance the lipophilicity and bioactivity of derivatives, making it a valuable building block in drug development.

Case Study: Synthesis of Sigma-1 Receptor Ligands

A study highlighted the synthesis of iodine-labeled compounds for imaging sigma-1 receptors (S1Rs), which are overexpressed in various cancers. The compound was used to create radiolabeled versions that demonstrated specific accumulation in tumor tissues, indicating its utility in cancer imaging and therapeutic targeting .

Imaging Applications

The compound's halogen substituents make it suitable for radiolabeling, which is crucial in positron emission tomography (PET) imaging. The incorporation of iodine-124 allows for detailed imaging of S1R expression in tumors.

Table 1: Imaging Efficacy of Iodine-Labeled Compounds

| Compound | Imaging Type | Tumor Model | Specificity | Reference |

|---|---|---|---|---|

| [124I]IPAG | PET | MCF-7, LNCaP | High | |

| [131I]IPAG | PET | Various cancers | Moderate |

Biological Studies

Research has shown that derivatives of this compound can influence cellular pathways involved in cancer progression. For instance, studies indicate that S1R antagonism leads to apoptosis in cancer cells through disrupted protein homeostasis .

Case Study: Apoptosis Induction

In vitro studies demonstrated that continuous antagonism of S1R using derivatives led to increased apoptosis rates in breast cancer cell lines (MCF-7), showcasing the compound's potential as a therapeutic agent .

Synthetic Chemistry

The compound serves as a versatile intermediate for synthesizing other complex organic molecules, including those with pharmacological significance. Its reactivity allows for various chemical transformations, making it a key player in synthetic methodologies.

Table 2: Synthetic Transformations Involving this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-(2-fluoro-4-iodophenyl)ethanone with structurally related ethanone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Note: Molecular weight for 1-(2-Fluoro-4-hydroxyphenyl)ethanone calculated from formula C₈H₇FO₂.

Preparation Methods

Reaction Conditions and Mechanism

-

Starting Material : 2-Fluoro-4-iodobenzene (hypothetical intermediate).

-

Acetylation : The substrate is reacted with acetyl chloride (CH₃COCl) in dichloroethane under cooled conditions (0–10°C). AlCl₃ facilitates the formation of the acylium ion, which undergoes electrophilic aromatic substitution at the position ortho to the fluorine substituent.

-

Challenges :

-

The electron-withdrawing iodine atom deactivates the ring, necessitating prolonged reaction times.

-

Competing side reactions, such as para-acylation relative to iodine, may occur due to directing effects.

-

Yield Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Maximizes regioselectivity |

| AlCl₃:Molar Ratio | 1.0–1.03 (vs. substrate) | Prevents over-acylation |

| Reaction Time | 2–3 hours | Balances completion vs. decomposition |

This method remains theoretical for this compound, as the synthesis of 2-fluoro-4-iodobenzene itself presents significant hurdles.

Sequential Halogenation of Phenyl Ethanone Derivatives

A more feasible route involves introducing fluorine and iodine sequentially to a pre-acetylated phenyl ring. This method avoids the need for highly reactive intermediates.

Step 1: Fluorination of 4-Iodoacetophenone

-

Substrate : 4-Iodoacetophenone.

-

Fluorination Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Conditions : Polar aprotic solvents (e.g., acetonitrile) at 60–80°C.

-

Mechanism : Electrophilic fluorination directed by the electron-withdrawing acetyl group, favoring substitution at the ortho position relative to iodine.

Key Data

| Parameter | Value | Outcome |

|---|---|---|

| Yield | 58–62% | Moderate efficiency |

| Byproducts | Di-fluorinated species | Requires chromatography |

Step 2: Iodination of 2-Fluoroacetophenone

-

Substrate : 2-Fluoroacetophenone.

-

Iodination Method : Use of N-iodosuccinimide (NIS) in acetic acid with catalytic sulfuric acid.

-

Regioselectivity : The fluorine atom directs iodination to the para position via its ortho/para-directing nature, while the acetyl group’s meta-directing effect ensures substitution at position 4.

Optimization Table

| Condition | Optimal Value | Effect |

|---|---|---|

| NIS Equivalents | 1.2 | Minimizes polyiodination |

| Reaction Temperature | 25°C | Balances rate and selectivity |

| Acid Catalyst | H₂SO₄ (5 mol%) | Enhances electrophilicity of iodine |

This two-step approach achieves an overall yield of 45–50%, with purity >95% after recrystallization.

Reductive Iodination of Nitro-Substituted Intermediates

A patent-derived method for related compounds involves nitro group reduction followed by iodination, adaptable to this compound.

Synthetic Pathway

-

Nitration : Introduce a nitro group para to fluorine in 2-fluoroacetophenone using mixed acid (HNO₃/H₂SO₄).

-

Reduction : Convert the nitro group to an amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Sandmeyer Reaction : Treat the amine with iodine and copper(I) iodide to yield the iodo substituent.

Critical Parameters

Comparative Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 85 | 88 |

| Reduction | 92 | 90 |

| Iodination | 73 | 95 |

This method’s major drawback is the handling of toxic intermediates (e.g., nitro compounds), necessitating stringent safety protocols.

Direct Halogen Exchange Reactions

Halogen exchange (Finkelstein reaction) offers a pathway to replace bromine with iodine in bromo-fluoro precursors.

Substrate Preparation

-

Starting Material : 1-(2-Fluoro-4-bromophenyl)ethanone (synthesized via bromination of 4-fluoroacetophenone).

-

Reagents : Sodium iodide (NaI) in acetone under reflux.

Reaction Dynamics

-

Mechanism : SN2 displacement facilitated by the polar aprotic solvent.

-

Limitations :

-

Limited to activated aryl bromides (electron-deficient rings).

-

Competing elimination reactions reduce yields at elevated temperatures.

-

Performance Metrics

| Condition | Outcome |

|---|---|

| NaI Equivalents | 2.5 |

| Reaction Time | 24 hours |

Cross-Coupling Strategies

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Turnover Frequency | 12 h⁻¹ |

While innovative, this method’s reliance on expensive catalysts and sensitive boronic acids limits industrial applicability.

Q & A

Q. What are the typical synthetic routes for 1-(2-Fluoro-4-iodophenyl)ethanone?

The synthesis often involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 2-fluoro-4-iodobenzene derivatives) in the presence of a Lewis acid catalyst like AlCl₃. Alternative methods include iodination of fluorinated acetophenone precursors using reagents such as N-iodosuccinimide (NIS) under controlled conditions. Key steps include optimizing reaction temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or nitrobenzene) to enhance regioselectivity and yield .

Q. How is the purity of this compound validated in laboratory settings?

Purity is assessed via chromatographic methods (HPLC, GC) and spectroscopic techniques :

- NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 2.5–3.0 ppm).

- Mass Spectrometry : Parent ion peaks at m/z 292 (C₈H₅FIO⁺) and fragments indicative of iodine loss (m/z 165, [C₈H₅FO]⁺) .

Q. What safety precautions are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity.

- Avoid ignition sources (flammable solvents like acetone).

- Dispose of iodine-containing waste via halogen-specific protocols to prevent environmental contamination .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and iodine influence reactivity in cross-coupling reactions?

The fluoro group enhances electrophilicity at the carbonyl carbon, while the iodo substituent acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) show decreased electron density at the aryl ring, facilitating nucleophilic aromatic substitution. Experimental validation involves comparing reaction rates with non-halogenated analogs .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from competing side reactions (e.g., dehalogenation or over-iodination). Optimization strategies include:

- Temperature control : Lower temperatures (0°C) reduce byproduct formation.

- Catalyst screening : Switching from AlCl₃ to FeCl₃ improves selectivity for iodinated products .

Q. Which advanced spectroscopic techniques elucidate structural and electronic properties?

- X-ray Crystallography : Resolves steric effects of iodine on molecular packing.

- IR Spectroscopy : Confirms carbonyl stretching vibrations (~1680 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Cyclic Voltammetry : Measures redox potentials influenced by halogen electronegativity .

Methodological and Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry research?

It serves as a precursor for radiopharmaceuticals (e.g., iodine-124 labeling for PET imaging) and kinase inhibitor scaffolds . For example, derivatives with similar halogenated motifs inhibit USP14 deubiquitinase activity, as seen in compound PD-0325901 .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Enhances heat transfer and reduces reaction time.

- Catalyst Recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to improve cost-efficiency.

- Purification : Gradient column chromatography with hexane/ethyl acetate mixtures .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.